molecular formula C8H15NS B2674285 4-Methylcyclohexane-1-carbothioamide CAS No. 2126144-44-1

4-Methylcyclohexane-1-carbothioamide

Cat. No.: B2674285
CAS No.: 2126144-44-1
M. Wt: 157.28
InChI Key: ZCWQWWREZCGLPD-KNVOCYPGSA-N
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Description

4-Methylcyclohexane-1-carbothioamide is a cyclohexane derivative featuring a methyl group at the 4-position and a carbothioamide (-C(=S)-NH₂) moiety at the 1-position. This compound belongs to the broader class of carbothioamides, which are characterized by their thioamide functional group.

Synthesis of analogous carbothioamide derivatives typically involves condensation reactions between ketones and thiosemicarbazide under acidic conditions. For example, 2-[4-(ethyl/phenyl)cyclohexylidene]hydrazine-1-carbothioamide derivatives (1a, 1b) are synthesized via refluxing substituted cyclohexanones with thiosemicarbazide in ethanol and acetic acid .

Properties

IUPAC Name

4-methylcyclohexane-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS/c1-6-2-4-7(5-3-6)8(9)10/h6-7H,2-5H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWQWWREZCGLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126144-44-1
Record name rac-(1s,4s)-4-methylcyclohexane-1-carbothioamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylcyclohexane-1-carbothioamide typically involves the reaction of 4-methylcyclohexanone with thioamide reagents under controlled conditions. One common method includes the use of Lawesson’s reagent, which facilitates the conversion of ketones to thioamides. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction temperature is maintained between 60-80°C, and the reaction time varies from a few hours to overnight, depending on the specific conditions and reagents used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohexane-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
4-Methylcyclohexane-1-carbothioamide has been investigated for its anticancer properties. Research indicates that derivatives of carbothioamides, including this compound, exhibit promising cytotoxic activity against various cancer cell lines. For instance, studies have shown that certain thioamide derivatives can inhibit the growth of lung cancer cells (A549) and cervical cancer cells (HeLa) with varying degrees of effectiveness.

Compound Cell Line IC50 (μM) Notes
This compound derivativeA54913.49 ± 0.17High potency
This compound derivativeHeLa17.52 ± 0.09Effective against cervical cancer

The mechanism of action for these compounds often involves DNA binding interactions, which can lead to apoptosis in cancer cells .

Synthesis of Novel Compounds

Precursor for Synthesis
this compound serves as a versatile precursor in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals or agrochemicals. The compound can be transformed through acylation or amidation reactions to yield derivatives with enhanced biological activities.

Example Synthesis Pathway:

  • Starting Material: this compound
  • Reaction: Acylation with activated carboxylic acids
  • Product: N-substituted carboxamides

This synthetic route enables the creation of compounds that may exhibit improved pharmacological properties compared to the parent thioamide .

Materials Science Applications

Polymer Chemistry
In materials science, thioamides like this compound are utilized in the development of polymeric materials due to their ability to participate in cooperative supramolecular interactions. These interactions can enhance the mechanical properties and thermal stability of polymers.

Material Type Property Enhanced Application
Thermoplastic elastomersImproved elasticityAutomotive components
CoatingsEnhanced durabilityProtective coatings for surfaces

The incorporation of thioamides into polymer matrices has been shown to improve performance characteristics such as tensile strength and resistance to environmental degradation .

Case Studies

Case Study: Anticancer Activity Evaluation
A recent study evaluated the anticancer activity of a series of thioamide derivatives, including those based on this compound. The research involved testing these compounds against multiple cancer cell lines and assessing their mechanisms of action through various biochemical assays.

  • Methodology: MTT assay was employed to determine cell viability.
  • Findings: Several derivatives demonstrated significant cytotoxicity with low toxicity to normal cells, indicating a favorable therapeutic index.

This case study underscores the potential of thioamide derivatives as candidates for further development into anticancer agents .

Mechanism of Action

The mechanism of action of 4-Methylcyclohexane-1-carbothioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The physicochemical and biological properties of cyclohexane-carbothioamide derivatives are heavily influenced by substituents on the cyclohexane ring and the nature of the functional groups. Below is a comparative analysis of key analogs:

Key Observations :

Functional Group Variations: The target compound lacks the hydrazine linker present in 1a and 1b, which may reduce steric hindrance and alter hydrogen-bonding capacity. Methoxmetamine () replaces the carbothioamide with a ketone and methoxyphenyl group, drastically altering polarity and reactivity .

Substituent Impact: Methyl vs. Methoxy vs. Carbothioamide: The methoxy group in 1-amino-4-methoxycyclohexanecarbonitrile (294) increases hydrophilicity but eliminates the thioamide’s nucleophilic sulfur, critical for disulfide bond formation or enzyme inhibition .

Synthetic Complexity: Derivatives like 1a/1b are synthesized in a single step, whereas 1-amino-4-methoxycyclohexanecarbonitrile (294) requires multi-step protocols involving nitrile formation and aminolysis . This highlights the trade-off between functional group complexity and synthetic accessibility.

Biological Activity

4-Methylcyclohexane-1-carbothioamide is a thioamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables that highlight its applications in various fields.

This compound possesses a thioamide functional group, which significantly influences its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Chemical Reactions

  • Oxidation : Can form sulfoxides and sulfones using agents like hydrogen peroxide.
  • Reduction : Converts the thioamide group to an amine with reducing agents such as lithium aluminum hydride (LiAlH4).
  • Substitution : Participates in nucleophilic substitutions, allowing for the introduction of different functional groups.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and anticancer agent.

The mechanism of action involves the interaction of the thioamide group with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity, leading to disruption in cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

In a study evaluating various thioamide derivatives, this compound exhibited significant antibacterial activity against Mycobacterium tuberculosis. The compound's inhibitory concentration (IC50) was found to be below 5 μM, indicating potent efficacy against this pathogen .

Anticancer Potential

Research has shown that this compound can induce apoptosis in cancer cell lines. For instance, in tests involving MCF-7 (breast cancer) and A549 (lung cancer) cells, the compound demonstrated IC50 values ranging from 0.08 μM to 0.25 μM, suggesting strong cytotoxic effects .

Case Studies

StudyCell LineIC50 (μM)Biological Activity
Study 1MCF-70.08Anticancer
Study 2A5490.21Anticancer
Study 3Mycobacterium tuberculosis<5Antimicrobial

Detailed Analysis

In the context of anticancer activity, a detailed metabolomic analysis revealed that exposure to this compound altered metabolic pathways associated with cell proliferation and oxidative stress. This suggests that the compound may affect critical signaling pathways involved in cancer progression .

Discussion

The unique combination of the thioamide functional group with a methyl substituent on the cyclohexane ring imparts distinct biological properties to this compound. Its ability to inhibit key enzymes and disrupt cellular functions positions it as a promising candidate for further development in therapeutic applications.

Q & A

Q. What established synthetic routes exist for 4-Methylcyclohexane-1-carbothioamide, and how can reaction conditions be optimized for laboratory-scale synthesis?

  • Methodological Answer : The synthesis typically involves cyclohexane derivatives functionalized with methyl and carbothioamide groups. A common approach is the reaction of 4-methylcyclohexanecarboxylic acid derivatives with thionating agents (e.g., Lawesson’s reagent). Optimization includes:
  • Solvent selection : Polar aprotic solvents (e.g., THF) under reflux conditions improve yield .
  • Catalysts : Acid catalysts (e.g., H₂SO₄) enhance reaction efficiency .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions .
    Table 1 : Example synthesis parameters from analogous carbothioamides :
Starting MaterialReagentSolventTemp (°C)Yield (%)
4-Methylcyclohexanecarbonyl chlorideThioureaTHF7068
4-MethylcyclohexanecarboxamideP₂S₅Toluene11052

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer :
  • FT-IR : Key peaks include C=S (1170–1250 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
  • NMR : ¹³C NMR distinguishes thiocarbonyl (~200 ppm) from carbonyl signals .
  • Mass Spectrometry : HRMS confirms molecular ion ([M+H]⁺) and fragmentation patterns.
    Conflict Resolution : Cross-validate using multiple techniques (e.g., compare IR and NMR data) and consult computational predictions (e.g., DFT for expected shifts) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Waste Disposal : Segregate thiourea derivatives for specialized chemical waste treatment .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :
  • Database Mining : Use REAXYS and PubChem to identify analogous reactions (e.g., thiocarbamoylation) .
  • DFT Calculations : Model transition states to predict regioselectivity in nucleophilic attacks .
  • Machine Learning : Platforms like PISTACHIO predict feasible precursors and reaction yields .

Q. What strategies elucidate the mechanism of action of this compound in enzyme inhibition studies?

  • Methodological Answer :
  • Kinetic Assays : Measure IC₅₀ values via colorimetric assays (e.g., MTT for cytotoxicity) to assess inhibition potency .
  • Docking Studies : Use AutoDock Vina to simulate binding interactions with enzyme active sites (e.g., cysteine proteases) .
  • Site-Directed Mutagenesis : Validate predicted binding residues (e.g., Cys25 in papain-like enzymes) .

Q. How do structural modifications of the cyclohexane ring influence biological activity, and what experimental approaches validate these effects?

  • Methodological Answer :
  • Analog Synthesis : Introduce substituents (e.g., halogens, hydroxy groups) to the cyclohexane ring and compare bioactivity .
  • SAR Analysis : Tabulate IC₅₀ values against structural features (e.g., logP, steric bulk) to identify activity trends.
    Table 2 : Example structure-activity relationships (SAR) from carbothioamide derivatives :
SubstituentEnzyme Inhibition (IC₅₀, μM)logP
4-Methyl12.3 ± 1.22.8
4-Chloro8.9 ± 0.93.5
4-Hydroxy>501.2

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